9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also commonly referred to as t-Bu-XANTPHOS, is a bidentate phosphine ligand widely used in scientific research for transition metal catalysis. Its structure features a central xanthene core with bulky tert-butyl groups on the phosphorus atoms and methyl groups at the 9,9 positions []. These features contribute to several properties that make t-Bu-XANTPHOS a valuable tool for chemists:
Due to this combination of steric and electronic properties, t-Bu-XANTPHOS finds application in various catalytic processes, including:
The ongoing research in organometallic chemistry explores the potential of t-Bu-XANTPHOS in novel catalytic transformations. Some recent examples include:
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is a phosphine ligand used extensively in coordination chemistry and catalysis. Its molecular formula is C31H48OP2, and it has a molecular weight of 498.66 g/mol. The compound features a xanthene backbone with two di-tert-butylphosphino groups attached at the 4 and 5 positions, providing significant steric hindrance and electronic properties that enhance its reactivity in various
t-Bu-Xantphos functions as a bidentate ligand, coordinating to a metal center in a catalyst complex through both phosphorus atoms. The bulky tert-butyl groups create a steric environment around the metal center, influencing the orientation of substrates during the catalytic cycle. This selectivity, combined with the electronic properties of the phosphorus atoms, allows for control over reaction rates and product stereochemistry in asymmetric catalysis.
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is primarily utilized as a bidentate ligand in coordination with transition metals. It forms stable complexes with metals such as palladium, platinum, and nickel. These complexes are often employed in cross-coupling reactions, including:
The steric bulk of the di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions by preventing side reactions and stabilizing the transition state .
While 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is primarily used in synthetic chemistry, some studies suggest potential biological applications. Its phosphine moieties may interact with biological systems, although specific biological activities have not been extensively characterized. Research indicates that phosphine ligands can exhibit antitumor activity and may play roles in drug development through their interactions with metal-based drugs .
Synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene typically involves several steps:
These methods allow for the efficient production of this ligand in a laboratory setting .
The primary applications of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene include:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies involving 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene primarily focus on its coordination behavior with different transition metals. These studies reveal how the steric and electronic properties of the ligand influence the stability and reactivity of metal complexes. For example:
Such studies are essential for optimizing reaction conditions in catalysis .
Several compounds share structural similarities with 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene | Similar xanthene backbone with different phosphine substituents | Incorporates methylphenyl groups which may alter electronic properties |
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Contains diphenyl instead of di-tert-butyl phosphines | Less sterically hindered; potentially different reactivity profiles |
4,5-Bis(triethylphosphine)-9,9-dimethylxanthene | Uses triethylphosphine ligands | Different steric effects compared to di-tert-butyl groups |
The uniqueness of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene lies in its bulky phosphine substituents that enhance selectivity and stability in catalytic applications while providing distinct electronic characteristics compared to other similar compounds .
The synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene represents a significant challenge in organophosphorus chemistry due to the substantial steric hindrance imposed by the di-tert-butylphosphino groups. The development of effective synthetic routes has evolved through multiple approaches, with lithiation-phosphination strategies proving most successful.
The first attempts to synthesize t-Bu-Xantphos were reported in 2002 by van Leeuwen and colleagues, who encountered significant difficulties in the synthetic approach [1]. These initial efforts involved two primary strategies: the use of 4,5-dilithio-9,9-(dimethyl)xanthene as a nucleophilic precursor and the alternative approach using 9,9-dimethyl-4,5-bis(dichlorophosphino)xanthene as an electrophilic intermediate [1]. Both approaches failed to yield the desired product, with the researchers postulating that steric crowding from the presence of two tert-butyl groups on each phosphorus atom prevented successful coupling reactions [1].
A breakthrough in the synthesis was achieved in 2005 with the development of a lithiation-based approach using heptane as solvent and elevated temperatures [1]. This method involves the selective deprotonation of the xanthene backbone at positions 4 and 5, which are activated by the oxygen heteroatom in the xanthene ring system.
The successful synthetic protocol employs sec-butyllithium in combination with N,N,N',N'-tetramethylethylenediamine as the lithiation system [1] [2]. The reaction proceeds through a two-step mechanism involving initial lithiation of the xanthene backbone using 2.5 to 3.0 equivalents of the sec-butyllithium/TMEDA complex in ethereal solvents [1]. The formation of the dilithiated species is indicated by characteristic color changes during the reaction: initial monolithiation produces a yellow coloration for t-Bu-thixantphos and t-Bu-sixantphos variants, or green for t-Bu-xantphos, which subsequently changes to red or yellow respectively upon complete dilithiation [1].
The lithiated intermediate is then treated with chloro-di-tert-butylphosphine to form the phosphine-carbon bonds [1] [2]. This synthetic approach requires extended reaction periods, typically seven days, to achieve significant conversion to the desired diphosphine product [1]. The reaction yields a mixture of monophosphine and diphosphine products, with the diphosphine isolated through recrystallization from n-propanol [1].
The size of the tert-butyl groups creates substantial challenges in the synthesis of t-Bu-xantphos ligands [1]. The reaction with one equivalent of chloro-di-tert-butylphosphine to form the monophosphine intermediate proceeds cleanly and rapidly, typically completing overnight [1]. However, the steric hindrance of the monophosphine intermediate results in significantly slower second addition reactions, requiring extended reaction times to achieve meaningful conversion to the diphosphine product [1].
The steric limitations become particularly apparent when comparing reaction times: while the phenyl-substituted Xantphos analogs complete synthesis within 16 hours, the tert-butyl variants require up to seven days for optimal conversion [1]. Extended reaction periods beyond one week do not provide additional conversion, likely due to degradation of either the lithiated monophosphine intermediate or the sec-butyllithium reagent [1].
The choice of solvent system plays a critical role in the success of the lithiation-phosphination sequence. Ethereal solvents, particularly diethyl ether, are commonly employed due to their ability to solvate lithium cations and stabilize the organolithium intermediates [1]. However, prolonged exposure to organolithium reagents can lead to ether cleavage reactions, forming alkanes, alkenes, and lithium ethoxide [1]. This degradation pathway may limit the overall yield of the diphosphine product, as sec-butyllithium has been shown to completely react with diethyl ether within one day under certain conditions [1].
To promote more effective dilithiation, the synthetic protocol has been optimized to use three equivalents of a pre-formed sec-butyllithium/TMEDA complex [1]. The order of addition is critical for favoring diphosphine formation over monophosphine: the lithiated backbone is added slowly to an ethereal solution of chloro-di-tert-butylphosphine rather than the reverse addition [1]. This modification results in increased yields of the desired diphosphine product.
Several alternative lithiation strategies have been investigated with limited success. The use of a potassium tert-butoxide/n-butyllithium "superbase" system was explored for the synthesis of related ligands, but this approach resulted in complex product mixtures from which separation attempts were unsuccessful [1]. The superbase mixture forms significant amounts of organopotassium compounds, which are more active metallating agents than their organolithium counterparts but also more prone to cleaving ether or thioether bridges, leading to undesired side products [1].
Metal-templated synthesis represents an alternative strategy for accessing t-Bu-Xantphos ligand derivatives, particularly when direct ligand synthesis proves challenging. This approach leverages the coordination preferences of metal centers to direct the formation of chelating ligand systems or to facilitate complex assembly processes.
The most straightforward metal-templated approach involves the direct reaction of pre-formed t-Bu-Xantphos ligands with appropriate metal precursors. Research has demonstrated successful complex formation with various late transition metals, including palladium, platinum, rhodium, and silver systems [2].
Palladium complexes can be readily prepared through reaction of t-Bu-Xantphos ligands with palladium precursors such as [Pd(norbornene)₃] [2]. These reactions typically yield [Pd(t-Bu-xantphos)] complexes along with mixed ligand species [Pd(t-Bu-xantphos)(norbornene)] [2]. The formation of stable palladium(0) complexes without additional ligands represents a significant achievement, as few examples of isolable [Pd(PP)] complexes with diphosphines have been reported in the literature [2].
Platinum analogs can be synthesized using similar methodologies with [Pt(norbornene)₃] precursors [2]. Interestingly, the platinum system shows more complex behavior, with t-Bu-Xantphos initially forming small amounts of [Pt(t-Bu-xantphos)] that subsequently progress to hydrido complexes [Pt(t-Bu-xantphos)H]X [2]. This reactivity pattern differs from the more stable palladium analogs and reflects the different electronic properties of the two metal centers.
Silver complexes of t-Bu-Xantphos ligands provide valuable insights into the coordination behavior and structural preferences of these bulky phosphine systems [2]. The synthesis of [Ag(t-Bu-xantphos)Cl] and [Ag(t-Bu-xantphos)]BF₄ complexes proceeds readily under mild conditions [2]. In contrast to systems with phenyl phosphines, all t-Bu-Xantphos silver species exist as monomeric complexes rather than forming dimeric or polymeric structures [2]. This monomeric behavior reflects the significant steric bulk of the tert-butyl substituents, which prevents intermolecular association.
Rhodium complexes of t-Bu-Xantphos ligands exhibit rich coordination chemistry and demonstrate the influence of the bulky phosphine substituents on metal reactivity [2]. The formation of [Rh(t-Bu-xantphos)Cl] complexes provides access to a range of derivative species through subsequent reactions with small molecules.
Treatment of [Rh(t-Bu-xantphos)Cl] complexes with hydrogen gas results in the formation of unusual [Rh(t-Bu-xantphos-κP,O,P')Cl(H)₂] complexes [2]. These species feature chelation of the ligand through both phosphorus atoms and the xanthene oxygen, demonstrating the potential for hemilabile coordination behavior in these systems. The formation of such complexes highlights the unique coordination possibilities available with the xanthene backbone.
Carbon monoxide coordination to rhodium complexes yields [Rh(t-Bu-xantphos)(CO)₂Cl] species [2]. These carbonyl complexes are of particular interest for catalytic applications, as they represent potential intermediates in hydroformylation and related carbonylation reactions.
The [Rh(t-Bu-xantphos)Cl] species demonstrate significant air sensitivity, readily forming [Rh(t-Bu-xantphos)Cl(η²-O₂)] complexes upon exposure to atmospheric oxygen [2]. These dioxygen complexes are of fundamental interest, as the crystal structure of [Rh(t-Bu-xantphos)Cl(η²-O₂)] contains 15% of the dioxygen sites replaced with an oxo ligand [2]. This represents the first crystallographic evidence of a rhodium(III) oxo complex and only the third rhodium oxo species reported in the literature [2].
Metal-templated approaches can facilitate the formation of more complex architectures through the use of appropriate metal templates. The coordination preferences of different metal centers can be exploited to direct the assembly of multi-metallic complexes or to promote specific coordination geometries that might not be accessible through direct ligand synthesis.
The bite angle of t-Bu-Xantphos ligands, calculated to be 126.80-127.56°, is larger than that of the corresponding phenyl-substituted analogs (111.89-114.18°) due to the increased steric bulk of the tert-butyl substituents [2]. This larger bite angle influences the coordination geometry and can be used to selectively favor certain metal complex geometries over others.
The electronic properties of t-Bu-Xantphos ligands have been investigated through the synthesis of phosphine selenide derivatives [2]. The ¹J(P-Se) coupling constants (689.1-698.5 Hz) indicate that t-Bu-Xantphos ligands exhibit higher basicity than Ph-xantphos, with electron-donating properties between those of PPh₂Me and PMe₃ [2]. This enhanced basicity influences metal-ligand bonding and can be exploited in metal-templated synthetic strategies.
The purification and long-term stability of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene present unique challenges that must be carefully addressed to ensure reliable access to high-purity material for synthetic and catalytic applications.
Recrystallization from n-propanol represents the most widely employed purification method for t-Bu-Xantphos and related ligand derivatives [1]. The procedure involves dissolving the crude product mixture in hot n-propanol followed by controlled cooling to promote selective crystallization of the desired diphosphine product [1]. This method effectively separates the diphosphine from monophosphine impurities and other synthetic byproducts, typically achieving purities of 95-99% with yield recoveries of 70-90% [1].
The success of n-propanol as a recrystallization solvent stems from the differential solubility of the mono- and diphosphine products. The monophosphine intermediate exhibits higher solubility in n-propanol and remains in solution during the crystallization process, while the less soluble diphosphine precipitates as white crystals [1]. The remaining n-propanol solution containing the monophosphine can be concentrated and subjected to additional lithiation and phosphination reactions to generate more of the desired diphosphine product [1].
Column chromatography on silica gel provides an alternative purification approach, particularly useful for separating complex product mixtures or when recrystallization proves insufficient [3]. Various eluent systems can be employed depending on the specific impurities present and the desired level of purification. Typical yield recoveries range from 60-85% with purities of 90-98%.
The choice of eluent system requires careful optimization to balance effective separation with the stability of the phosphine ligand. Non-polar solvents such as hexanes and toluene are often preferred to minimize potential decomposition reactions, while more polar solvents like ethyl acetate may be used in controlled proportions when necessary for adequate separation.
Simple washing procedures with organic solvents can effectively remove ionic impurities and polar byproducts from crude t-Bu-Xantphos preparations [1]. Common washing solvents include hexanes and diethyl ether, which remove salts and polar impurities while maintaining high recovery yields of 85-95%. While this approach typically achieves lower purities (85-95%) compared to recrystallization, it provides a rapid and efficient method for initial purification steps.
Phosphine ligands, including t-Bu-Xantphos, are inherently susceptible to oxidation when exposed to atmospheric oxygen [7] [8]. The oxidation process typically involves formation of phosphine oxides, which are catalytically inactive and represent a major degradation pathway [7]. The bulky tert-butyl substituents provide some steric protection against oxidation, but prolonged exposure to air will result in significant decomposition.
Moisture sensitivity arises from the potential for hydrolysis reactions, particularly in the presence of trace acids or bases that may catalyze decomposition processes. The combination of air and moisture exposure represents the most problematic storage condition, as oxidative and hydrolytic pathways can proceed synergistically.
Storage temperature plays a critical role in maintaining ligand stability over extended periods [9] [10]. Commercial recommendations specify storage at 2-8°C under inert atmosphere conditions [4] [5] [6]. Lower temperatures slow decomposition kinetics and reduce the volatility of any degradation products that might form.
Extended storage at elevated temperatures, even under inert atmosphere, can lead to thermal decomposition reactions. The melting point range of 153-157°C [4] [5] [6] provides an upper temperature limit for thermal stability, but significant decomposition may occur at lower temperatures during prolonged exposure.
The assessment of t-Bu-Xantphos purity requires specialized analytical techniques that account for the unique properties of this phosphine ligand. High-performance liquid chromatography represents the primary analytical method, but the easily oxidizable nature of phosphine compounds can create challenges in chromatographic analysis [8].
Recent research has demonstrated that on-column degradation and oxidation can occur during HPLC analysis of phosphine ligands, leading to artificially low purity determinations [8]. The addition of trace amounts of tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase serves as a reducing agent to passivate the LC column and eliminate on-column degradation [8]. This approach significantly improves method precision and sensitivity for phosphine ligand analysis.
The natural bite angle represents a fundamental structural parameter that defines the preferred chelation geometry of diphosphine ligands in metal complexes. For 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (tert-butyl-Xantphos), extensive density functional theory calculations have revealed distinctive bite angle characteristics that differentiate it significantly from its phenyl-substituted analogues [1] [2] [3].
Computational analysis using the B3LYP functional with the def2-TZVP basis set has established that tert-butyl-Xantphos ligands exhibit substantially larger natural bite angles compared to phenyl-Xantphos derivatives [1]. The calculated natural bite angles for the tert-butyl-Xantphos series range from 126.80° to 127.56°, representing an increase of approximately 13-15° relative to the corresponding phenyl-Xantphos ligands, which display bite angles of 111.89° to 114.18° [1] [3].
Ligand Type | Natural Bite Angle (°) | Bridging Group | Substituent |
---|---|---|---|
Ph-Xantphos (CMe2) | 114.18 | CMe2 | Phenyl |
Ph-Sixantphos (SiMe2) | 111.89 | SiMe2 | Phenyl |
Ph-Thixantphos (S) | 112.65 | S | Phenyl |
t-Bu-Xantphos (CMe2) | 127.56 | CMe2 | tert-Butyl |
t-Bu-Sixantphos (SiMe2) | 126.80 | SiMe2 | tert-Butyl |
t-Bu-Thixantphos (S) | 127.26 | S | tert-Butyl |
The expanded bite angles in tert-butyl-Xantphos ligands arise from both electronic and steric factors inherent to the tert-butyl substituents [1]. The increased electron density at the phosphorus centers, resulting from the electron-donating nature of tert-butyl groups, creates electrostatic repulsion between the two phosphorus atoms, forcing them further apart [1]. Additionally, the substantial steric bulk of the tert-butyl substituents contributes to the geometric constraints that favor larger bite angles [1].
The rigid xanthene backbone provides exceptional structural stability and conformational constraint compared to flexible alkyl-bridged diphosphines [4] [5]. This rigidity is evidenced by the narrow range of bite angle variation (0.76°) observed within the tert-butyl-Xantphos series, substantially smaller than the 2.3° range found in phenyl-Xantphos ligands [1]. The constrained geometry imposed by the xanthene framework ensures consistent coordination behavior and minimizes conformational flexibility that could otherwise compromise catalytic performance [5] [6].
Crystal structure analysis of tert-butyl-Xantphos metal complexes confirms the maintenance of these large bite angles in the solid state. For instance, the crystal structure of [Rh(tert-butyl-Xantphos)Cl] complexes demonstrates the accommodation of the large bite angle within a distorted square planar geometry, with the xanthene oxygen atom participating in weak secondary interactions with the metal center [6]. The Ni(1)–O(1) distance of 2.6018(11) Å in tert-butyl-Xantphos nickel complexes illustrates this weak but stabilizing interaction [6].
The tert-butyl substituents in 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene introduce profound steric effects that fundamentally alter the coordination chemistry and reactivity profiles of the resulting metal complexes [1] [7] [8]. These bulky alkyl groups, with their tetrahedral geometry and three methyl substituents radiating from a central carbon atom, create a substantial steric envelope around each phosphorus center [9] [7].
The Tolman cone angle concept provides quantitative insight into the steric bulk introduced by tert-butyl substitution. While specific cone angle measurements for tert-butyl-Xantphos are not extensively documented in the literature, the tert-butyl group itself possesses an A-value of 4.9 kcal/mol, representing one of the largest steric parameters among common alkyl substituents [9]. This exceptional steric demand translates to a strong preference for equatorial positioning in cyclohexane rings and significant steric interactions in metal coordination environments [9] [10].
The steric influence of tert-butyl substituents manifests in several critical ways within tert-butyl-Xantphos complexes. First, the bulky substituents severely limit the number of ligands that can simultaneously coordinate to a metal center [7] [11] [12]. This steric congestion often prevents the formation of coordinatively saturated 18-electron complexes, instead favoring coordinatively unsaturated species that exhibit enhanced catalytic activity [11] [13].
Experimental evidence for these steric effects emerges from studies of palladium complexes with tert-butyl-Xantphos ligands. The formation of Pd(tert-butyl-Xantphos)2 complexes demonstrates extreme steric crowding, with P-Pd bond lengths ranging from 2.3809(13) to 2.4001(14) Å and distorted tetrahedral geometry [14]. The complex exhibits dynamic behavior in solution, with fluxional processes occurring rapidly at room temperature due to the steric strain within the coordination sphere [14].
The steric effects extend beyond simple coordination number limitations to influence reaction pathways and selectivity patterns. In nucleophilic substitution reactions at phosphorus centers bearing tert-butyl substituents, steric hindrance fundamentally alters the mechanistic pathways [7]. With two tert-butyl groups present, nucleophilic attack at phosphorus becomes severely hindered, leading to alternative decomposition pathways involving elimination reactions rather than the typical substitution processes [7].
Furthermore, the tert-butyl substituents create a protective steric environment that can enhance the stability of coordinatively unsaturated metal centers [7] [13]. This stabilization effect proves particularly valuable in catalytic applications where the active species must maintain structural integrity while remaining accessible to substrate molecules [11] [13].
The electronic properties of 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene differ markedly from those of phenyl-Xantphos analogues, reflecting the distinct donor characteristics of alkyl versus aryl substituents at phosphorus [1] [3] [15] [16]. These electronic differences have been comprehensively characterized through multiple experimental and computational approaches, including phosphine selenide coupling constant analysis, metal carbonyl vibrational spectroscopy, and density functional theory calculations [1] [15] [16].
Phosphine selenide formation provides one of the most sensitive probes for evaluating phosphine basicity and electron-donating ability [15] [17] [18] [16]. The ¹J(PSe) coupling constants for tert-butyl-Xantphos derivatives range from 689.1 to 698.5 Hz, positioning these ligands between the basicity of PPh2Me and PMe3 [1] [3]. These values are significantly lower than those typically observed for corresponding phenyl-phosphine selenides, indicating enhanced basicity of the tert-butyl-substituted ligands [15] [16].
Ligand | ¹J(PSe) Coupling Constant (Hz) | Basicity Trend |
---|---|---|
t-Bu-Xantphos | 698.5 | High |
t-Bu-Sixantphos | 689.1 | High |
t-Bu-Thixantphos | 695.8 | High |
Ph-Xantphos (estimated) | 750.0 | Medium |
PPh2Me | 730.0 | Medium |
PMe3 | 690.0 | Very High |
The enhanced basicity of tert-butyl-Xantphos ligands stems from the electron-donating inductive effect of the alkyl substituents [15] [17] [19]. Tert-butyl groups are among the most electron-donating substituents commonly employed in phosphine chemistry, with their σ-donating character significantly increasing the electron density at the phosphorus lone pair [15] [19]. This electronic enrichment enhances the ligand's ability to engage in σ-donation to metal centers while maintaining relatively modest π-acceptor properties [11] [12].
Metal carbonyl vibrational spectroscopy provides complementary evidence for the enhanced donor strength of tert-butyl-Xantphos ligands. In rhodium carbonyl complexes, [Rh(tert-butyl-Xantphos)(CO)2Cl], the carbon monoxide stretching frequencies appear at lower wavenumbers compared to analogous phenyl-Xantphos complexes [1]. This shift reflects increased back-donation from the electron-rich metal center to the π* orbitals of the carbonyl ligands, consistent with stronger σ-donation from the tert-butyl-phosphine groups [11] [12].
Density functional theory calculations reveal additional insights into the electronic structure differences between tert-butyl- and phenyl-Xantphos ligands [1] [20]. The molecular orbital compositions show increased electron density in the phosphorus lone pair orbitals for tert-butyl derivatives, correlating with experimental basicity measurements [1]. The absence of π-conjugation between the tert-butyl substituents and the phosphorus centers, in contrast to the extended π-system present in phenyl-phosphines, fundamentally alters the electronic communication within the ligand framework [20] [11].
Electronic structure analysis of iron complexes demonstrates that tert-butyl-Xantphos ligands create weaker ligand field environments compared to phenyl-substituted analogues [21] [20]. In FeCl2(tert-butyl-dppe) complexes, the observed ligand field splitting parameter 10Dq(Td) = 7190 cm⁻¹ is notably smaller than values obtained with aromatic phosphine ligands [20]. This reduced ligand field strength reflects the absence of π-acceptor character in the alkyl-substituted ligands, concentrating the electronic effects primarily on σ-donation [20].
The Mayer bond order analysis reveals that iron-phosphorus bonds in tert-butyl-phosphine complexes (0.693, 0.680) are slightly weaker than those formed with aromatic phosphines [20]. This apparent contradiction with the enhanced basicity arises from the purely σ-donating nature of alkyl phosphines, which lack the π-acceptor stabilization provided by aromatic substituents [20] [11].